2-Bromophenylthiocyanate
Overview
Description
2-Bromophenylthiocyanate is an organic compound with the molecular formula C7H4BrNS. It is a derivative of phenylthiocyanate where a bromine atom is substituted at the second position of the phenyl ring. This compound is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromophenylthiocyanate can be synthesized through several methods. One common method involves the reaction of 2-bromophenol with thiophosgene in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable and efficient processes. For instance, the reaction of 2-bromophenol with thiocyanate salts in the presence of a suitable catalyst can be employed. This method allows for the production of larger quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromophenylthiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The thiocyanate group can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the thiocyanate group.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for the reduction of the thiocyanate group.
Major Products Formed
Substitution Reactions: Products include various substituted phenylthiocyanates.
Oxidation Reactions: Products include sulfonyl derivatives.
Reduction Reactions: Products include thiol derivatives.
Scientific Research Applications
2-Bromophenylthiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the study of enzyme inhibition and protein modification.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromophenylthiocyanate involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition. This property is exploited in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Phenylthiocyanate: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
2-Chlorophenylthiocyanate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
4-Bromophenylthiocyanate: Bromine substitution at the fourth position, resulting in different steric and electronic effects.
Uniqueness
2-Bromophenylthiocyanate is unique due to the presence of the bromine atom at the second position, which enhances its reactivity in substitution reactions and provides distinct electronic properties compared to its analogs .
Properties
IUPAC Name |
(2-bromophenyl) thiocyanate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-3-1-2-4-7(6)10-5-9/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLCJPXYKGCEIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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